Cefamandole lithium
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Overview
Description
Cefamandole lithium is a second-generation cephalosporin antibiotic that is effective against Gram-negative bacteria and is more stable to narrow spectrum TEM and SHV beta-lactamases . It is a beta-lactam antibiotic used in the treatment of various infections caused by susceptible strains of bacteria, such as lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections .
Preparation Methods
Cefamandole lithium can be synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the acylation of 7-ACA with mandelic acid derivatives under specific reaction conditions . Industrial production methods often involve the use of biocatalytic processes to enhance yield and purity . The reaction conditions typically include controlled temperature and pH to ensure optimal conversion rates.
Chemical Reactions Analysis
Cefamandole lithium undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major products formed from these reactions include various cephalosporin derivatives with altered antibacterial properties.
Scientific Research Applications
Cefamandole lithium has a wide range of scientific research applications:
Mechanism of Action
Cefamandole lithium exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various penicillin-binding proteins that are essential for maintaining the integrity of the bacterial cell wall.
Comparison with Similar Compounds
Cefamandole lithium is comparable to other second-generation cephalosporins such as cephalothin, cephaloridine, and cefazolin . this compound is unique in its higher potency against Gram-negative bacteria and its stability to narrow spectrum TEM and SHV beta-lactamases . Similar compounds include:
- Cephalothin
- Cephaloridine
- Cefazolin
- Cefotaxime
- Cefoperazone sodium
These compounds share similar structures and mechanisms of action but differ in their spectrum of activity and stability to beta-lactamases.
Properties
Molecular Formula |
C18H17LiN6O5S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
lithium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
InChI Key |
VLJXYASGGIMGRO-CFOLLTDRSA-M |
Isomeric SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Canonical SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Origin of Product |
United States |
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